(R)-benzyl 1-aminopropan-2-ylcarbamate CAS number 346669-50-9
(R)-benzyl 1-aminopropan-2-ylcarbamate CAS number 346669-50-9
This guide serves as an authoritative technical resource on (R)-benzyl 1-aminopropan-2-ylcarbamate (CAS 346669-50-9). It is designed for medicinal chemists and process engineers requiring high-purity synthesis, characterization, and application protocols for this critical chiral intermediate.
A Chiral Scaffold for Peptidomimetics and Heterocyclic Synthesis
Executive Summary
(R)-benzyl 1-aminopropan-2-ylcarbamate (CAS 346669-50-9) is a mono-protected vicinal diamine derived from the chiral pool (specifically (R)-Alanine or (R)-1,2-diaminopropane). It features a Carboxybenzyl (Cbz/Z) protecting group on the secondary amine at the chiral center, leaving the primary amine at the C1 position free for selective functionalization.
This orthogonal protection strategy is the cornerstone of its utility in Medicinal Chemistry , allowing for the sequential construction of complex nitrogenous backbones found in HIV protease inhibitors , glycine transporter inhibitors , and chiral ligands for asymmetric catalysis.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Systematic Name | Benzyl ((R)-1-aminopropan-2-yl)carbamate |
| CAS Number | 346669-50-9 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Structure | Bn-O-CO-NH-CH(CH3)-CH2-NH2 |
| Chirality | (R)-Enantiomer (derived from D-Alanine backbone geometry or (R)-diamine) |
| Physical State | Viscous colorless oil or low-melting white solid (depending on purity) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |
| pKa (Calc) | ~9.5 (Primary amine), ~11.0 (Carbamate NH - non-basic) |
| Storage | 2–8°C, Hygroscopic, Store under Argon/Nitrogen |
Strategic Synthesis: The "Alaninol" Route
While direct mono-protection of (R)-1,2-diaminopropane is possible, it often suffers from poor regioselectivity (primary vs. secondary amine competition). The industry-standard protocol for high optical purity (>99% ee) utilizes (R)-Alanine as the starting material. This route prevents racemization and guarantees the position of the protecting group.
Synthesis Logic Diagram
Caption: Step-wise synthesis ensuring regioselective protection and retention of chirality.
Detailed Experimental Protocol
Note: This protocol describes the "Activation/Azide" route, which is superior for scale-up compared to direct amide reduction.
Step 1: Preparation of (R)-Z-Alaninol
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Reagents: (R)-Z-Alanine (1.0 eq), Isobutyl chloroformate (1.1 eq), N-methylmorpholine (NMM, 1.1 eq), NaBH₄ (2.5 eq).
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Procedure:
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Dissolve (R)-Z-Alanine in dry THF at -15°C.
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Add NMM followed by isobutyl chloroformate dropwise (forms mixed anhydride).
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Filter off the precipitated amine salt.[1]
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Add the filtrate slowly to a suspension of NaBH₄ in water/THF at 0°C.
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Critical Control: Maintain temperature <5°C to prevent racemization.
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Quench with 1N HCl, extract with EtOAc.
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Yield: ~90% (Viscous oil).
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Step 2: Activation and Azidation
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Reagents: (R)-Z-Alaninol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN₃).
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Procedure:
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Mesylation: Treat (R)-Z-Alaninol with MsCl/TEA in DCM at 0°C to form the mesylate.
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Displacement: Dissolve the crude mesylate in DMF, add NaN₃ (1.5 eq), and heat to 60°C for 6 hours.
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Safety Note: Azides are potential explosion hazards. Do not concentrate to dryness; keep in solution or use a blast shield.
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Step 3: Staudinger Reduction to Target
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Reagents: Triphenylphosphine (PPh₃), THF, Water.
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Procedure:
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Dissolve the crude azide in THF.
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Add PPh₃ (1.1 eq) at room temperature. Evolution of N₂ gas will be observed.
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Stir for 2 hours, then add water (10 eq) to hydrolyze the iminophosphorane intermediate.
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Reflux for 3 hours.
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Purification: Acid/Base extraction. Acidify to pH 2 (product goes to water), wash organics, then basify aqueous layer to pH 10 and extract into DCM.
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Validation:
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1H NMR (CDCl3): δ 7.35 (m, 5H, Ar), 5.10 (s, 2H, CH2-Ph), 4.90 (br s, 1H, NH-Cbz), 3.75 (m, 1H, CH-N), 2.70 (d, 2H, CH2-NH2), 1.15 (d, 3H, CH3).
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Applications in Drug Development[7][12][13]
A. HIV Protease Inhibitors (Peptidomimetics)
This scaffold is a precursor for hydroxyethylamine isosteres. The free primary amine reacts with epoxides or activated acids to form the core backbone of protease inhibitors like Amprenavir analogs.
B. Heterocyclic Synthesis (Thiazoles & Imidazoles)
The 1,2-diamine motif allows for condensation with aldehydes or glyoxal derivatives to form chiral heterocycles.
Workflow: Thiazole Construction
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Condensation: React CAS 346669-50-9 with an
-bromo ketone or glyoxal. -
Cyclization: Hantzsch Thiazole Synthesis mechanism.
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Result: A chiral thiazole with a protected amine handle, ready for further coupling.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the diamine.
Handling & Safety (MSDS Summary)
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Hazard Class: Irritant (Skin/Eye/Respiratory).
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GHS Signal: Warning.
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Precautionary Statements:
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P280: Wear protective gloves/eye protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents. The Cbz group is sensitive to catalytic hydrogenation (H2/Pd) and strong acids (HBr/AcOH), which will deprotect the secondary amine.
References
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Synthesis of Chiral Diamines: Organic Syntheses, Coll. Vol. 10, p. 204 (2004). "Preparation of N-Cbz-amino alcohols."
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Application in Protease Inhibitors: Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 59(11), 5172-5208.
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Carbamate Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
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Thiazole Synthesis from Diamines: Beilstein Journal of Organic Chemistry, "Coupling biocatalysis with high-energy flow reactions." (2021).[2][3]
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Chemical Properties Database: PubChem Compound Summary for related Cbz-diamines.
